4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
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Overview
Description
4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It is known for its unique structure, which includes an aniline group attached to a tetrahydrothiophene ring with a 1,1-dioxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE typically involves the reaction of aniline with tetrahydrothiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its rarity and primary use in research. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can revert the compound to its sulfide form.
Scientific Research Applications
4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Limited industrial applications due to its primary use in research, but it may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE involves its interaction with various molecular targets. The aniline group can interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrahydrothiophene ring with the 1,1-dioxide group can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-MORPHOLINYL)TETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
- 4-(BENZYLAMINO)TETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
- 4-CHLORO-TETRAHYDRO-3-THIOPHEN-AMINE 1,1-DIOXIDE HYDROCHLORIDE
Uniqueness
4-ANILINOTETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE is unique due to its specific combination of an aniline group and a tetrahydrothiophene ring with a 1,1-dioxide functional group. This structure imparts distinct chemical properties and reactivity, making it valuable for research purposes .
Properties
IUPAC Name |
4-anilino-1,1-dioxothiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10-7-15(13,14)6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXAOEGYXCYWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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